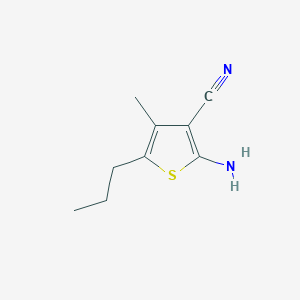
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . This compound is characterized by its unique thiophene ring structure, which is substituted with amino, methyl, propyl, and carbonitrile groups. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of high-purity reagents and catalysts to ensure the desired yield and purity of the final product .
化学反応の分析
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets. The amino and carbonitrile groups play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
- 2-Amino-4-methylthiophene-3-carbonitrile
- 2-Amino-5-propylthiophene-3-carbonitrile
- 4-Methyl-5-propylthiophene-3-carbonitrile
These compounds share similar structural features but differ in their substitution patterns, which can significantly impact their chemical properties and applications .
生物活性
2-Amino-4-methyl-5-propylthiophene-3-carbonitrile (CAS No. 143586-81-6) is a compound belonging to the thiophene class, which has garnered interest due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Gewald reaction, which is known for generating thiophene derivatives. The compound can be synthesized from appropriate starting materials such as α-bromoketones and thiourea under basic conditions, leading to the formation of the desired thiophene structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-amino-thiophenes. For example, derivatives have shown significant inhibitory effects on various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 2.7 μM against HSET (KIFC1), a protein critical for cancer cell survival due to its role in centrosome clustering . This suggests that this compound may exhibit similar properties.
Cannabinoid Receptor Binding
Research indicates that thiophene-based compounds can interact with cannabinoid receptors. Binding affinity studies revealed that related compounds had Ki-values of 3.3 nM for CB2 and 1.0 μM for CB1 receptors . This interaction suggests potential therapeutic applications in pain management and neuroprotection.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction : The amino and carbonitrile groups facilitate interactions with specific receptors, potentially modulating their activity.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
Table of Biological Activities
| Activity Type | Related Compound | IC50/Ki Value | Reference |
|---|---|---|---|
| Anticancer | HSET Inhibition | 2.7 μM | |
| Cannabinoid Binding | CB2 Receptor | 3.3 nM | |
| Cannabinoid Binding | CB1 Receptor | 1.0 μM |
Case Study: Anticancer Activity
In a recent study focusing on thieno[2,3-d]pyrimidine derivatives, researchers synthesized several compounds based on the thiophene scaffold that exhibited potent anticancer activity against various cell lines. The study utilized high-throughput screening methods to evaluate the efficacy of these compounds, revealing that modifications to the thiophene ring significantly influenced biological activity .
特性
IUPAC Name |
2-amino-4-methyl-5-propylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-3-4-8-6(2)7(5-10)9(11)12-8/h3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFNHHDMQLXUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(S1)N)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














